molecular formula C12H24N2O B13325818 Piperazine, 1-(2-propylvaleryl)- CAS No. 3116-35-6

Piperazine, 1-(2-propylvaleryl)-

Cat. No.: B13325818
CAS No.: 3116-35-6
M. Wt: 212.33 g/mol
InChI Key: CQBMAYFECNZWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(2-propylvaleryl)- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes such as intermolecular and intramolecular cyclization. These methods are preferred for their high selectivity and efficiency . The production of piperazine itself is typically a by-product of producing ethylenediamine from dichloroethane and ammonia or monoethanolamine and ammonia .

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various types of chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.

    Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperazine can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine derivatives often involves binding to specific molecular targets. For example, piperazine itself is a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm, which is then expelled from the body .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 1-(2-propylvaleryl)- include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets Piperazine, 1-(2-propylvaleryl)- apart from other piperazine derivatives is its specific chemical structure, which may confer unique biological activities and applications. The presence of the 2-propylvaleryl group can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest for further research.

Properties

CAS No.

3116-35-6

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

1-piperazin-1-yl-2-propylpentan-1-one

InChI

InChI=1S/C12H24N2O/c1-3-5-11(6-4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3

InChI Key

CQBMAYFECNZWON-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)N1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.